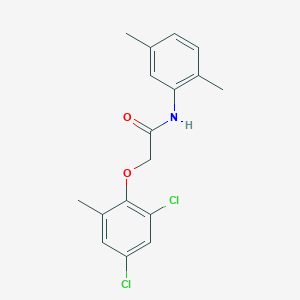![molecular formula C16H17ClN2O3 B5227925 N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture for over 50 years. It is a white, crystalline solid that is soluble in water and has a low toxicity to humans and animals. Diuron is effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This leads to a decrease in energy production and ultimately, the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress responses. It can also affect the levels of various plant hormones, such as abscisic acid and jasmonic acid. In addition, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea can alter the composition of plant membranes and affect the activity of enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a useful tool for researchers studying plant physiology and biochemistry. It can be used to investigate the effects of herbicides on photosynthesis, gene expression, and hormone signaling pathways. However, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has limitations as a research tool. Its mode of action is not specific to a particular target, which can make it difficult to interpret results. In addition, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea can have variable effects depending on the plant species, growth conditions, and experimental design.
Orientations Futures
There are several areas of research that could benefit from further investigation of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. One area is the development of alternative herbicides that are more environmentally friendly. This could involve the identification of new compounds with specific modes of action that are less harmful to non-target organisms. Another area is the study of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea's effects on soil microbial communities. Recent research has shown that herbicides can have significant impacts on soil biodiversity and nutrient cycling. Understanding these effects could help to develop more sustainable agricultural practices. Finally, there is a need for further research on the molecular mechanisms of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea's action in plants. This could involve the use of advanced molecular biology techniques, such as CRISPR-Cas9 gene editing, to investigate the role of specific genes and proteins in N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea sensitivity.
Méthodes De Synthèse
Diuron can be synthesized by reacting 3-chloroaniline with 2-methoxyphenol in the presence of phosgene and triethylamine. The resulting product is then treated with urea to yield N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. The synthesis of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used to control weeds in a variety of crops, including cotton, sugarcane, citrus, and grapes. However, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has also been found to have negative effects on non-target organisms, such as aquatic plants and animals. As a result, there is ongoing research to develop alternative herbicides that are more environmentally friendly.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-2-3-8-15(14)22-10-9-18-16(20)19-13-6-4-5-12(17)11-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPOTGCXVBOSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227853.png)
![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)